molecular formula C8H11NO3S B1370894 4-Methanesulfonyl-3-methoxyaniline CAS No. 75259-31-3

4-Methanesulfonyl-3-methoxyaniline

Cat. No. B1370894
CAS RN: 75259-31-3
M. Wt: 201.25 g/mol
InChI Key: LAYYXXQNPGIKED-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3-methoxyaniline is a chemical compound with the CAS Number: 75259-31-3 and Linear Formula: C8H11NO3S . It has a molecular weight of 201.25 .


Molecular Structure Analysis

The IUPAC Name for this compound is 3-methoxy-4-(methylsulfonyl)aniline . The InChI Code is 1S/C8H11NO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.25 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Synthesis Enhancement

4-Methanesulfonyl-3-methoxyaniline plays a significant role in improving synthesis methods in various chemical processes. For instance, it has been utilized in the synthesis of 6-methoxyisatin, where methanesulfonic acid is used as a catalyst, leading to a high yield and a process suitable for large-scale preparation (Wang Hongy, 2015).

Chemical Reactions and Transformations

In chemical reactions, this compound demonstrates its versatility. It plays a role in selective nucleophilic substitution and epoxide formation, as observed in studies involving derivatives of various compounds (A. J. Dick & J. K. Jones, 1966). Additionally, it is involved in the formation of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, showcasing its application in complex chemical structuring (R. Shankar et al., 2011).

Role in Catalysis

The compound also finds application in catalysis, as evidenced by its use in the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, demonstrating its utility in synthesizing sulfonylated unsaturated piperidines (Ayana Furukawa et al., 2019).

Role in Methane Activation

An interesting application of 4-Methanesulfonyl-3-methoxyaniline is seen in the activation of methane by metal-free radical cations. This process showcases the compound's potential in the study of methane reactivity and the mechanisms of methane activation (G. de Petris et al., 2009).

Pharmaceutical Applications

While excluding direct drug use and dosage information, it's important to note that this compound is involved in the synthesis of pharmaceuticals. It has been used in the synthesis of highly selective Na+/H+ exchange inhibitors, demonstrating its relevance in medicinal chemistry (A. Weichert et al., 1997).

Chemical Bond Insertion

The compound is also involved in the insertion of methanesulfonylnitrene into C–H and O–H bonds. This process is crucial for understanding the reactivity of sulfonylnitrenes and their potential applications in organic synthesis (T. Shingaki et al., 1972).

Safety And Hazards

For safety information and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methoxy-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYYXXQNPGIKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonyl-3-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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